molecular formula C40H50Cl2P2 B13155022 Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride CAS No. 81194-93-6

Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride

Cat. No.: B13155022
CAS No.: 81194-93-6
M. Wt: 663.7 g/mol
InChI Key: ANWGCLHZHIVKJI-UHFFFAOYSA-L
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Description

Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride is a complex organic compound with the molecular formula C40H50P2.2Cl. This compound is known for its unique structure, which includes two phosphonium groups connected by a hexane chain, each substituted with a 3-methylbut-2-en-1-yl group and diphenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride typically involves the reaction of hexane-1,6-diylbis(diphenylphosphine) with 3-methylbut-2-en-1-yl chloride in the presence of a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form the corresponding phosphines.

    Substitution: The chloride ions can be substituted with other anions, such as bromide or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halide exchange reactions can be carried out using sodium bromide or potassium iodide in an appropriate solvent.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphines.

    Substitution: Bromide or iodide derivatives of the original compound.

Scientific Research Applications

Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride involves its interaction with molecular targets such as enzymes and receptors. The phosphonium groups can interact with negatively charged sites on biomolecules, leading to changes in their activity or function. The compound’s unique structure allows it to engage in multiple interactions simultaneously, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    Hexane-1,6-diylbis(diphenylphosphine): Lacks the 3-methylbut-2-en-1-yl groups, making it less versatile in certain applications.

    Tetraphenylphosphonium chloride: Contains only one phosphonium group, limiting its ability to interact with multiple targets.

    Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) bromide: Similar structure but with bromide ions instead of chloride, which can affect its reactivity and solubility.

Uniqueness

Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride stands out due to its dual phosphonium groups and the presence of 3-methylbut-2-en-1-yl substituents. These features provide enhanced reactivity and the ability to engage in diverse chemical interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

81194-93-6

Molecular Formula

C40H50Cl2P2

Molecular Weight

663.7 g/mol

IUPAC Name

3-methylbut-2-enyl-[6-[3-methylbut-2-enyl(diphenyl)phosphaniumyl]hexyl]-diphenylphosphanium;dichloride

InChI

InChI=1S/C40H50P2.2ClH/c1-35(2)29-33-41(37-21-11-7-12-22-37,38-23-13-8-14-24-38)31-19-5-6-20-32-42(34-30-36(3)4,39-25-15-9-16-26-39)40-27-17-10-18-28-40;;/h7-18,21-30H,5-6,19-20,31-34H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

ANWGCLHZHIVKJI-UHFFFAOYSA-L

Canonical SMILES

CC(=CC[P+](CCCCCC[P+](CC=C(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-].[Cl-]

Origin of Product

United States

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